Propionaldehyde, 3,3'-(tetramethylenediimino)di-, dihydrochloride
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Overview
Description
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride is a chemical compound that belongs to the class of organic compounds known as aldehydes. It is characterized by the presence of a carbonyl group (C=O) attached to a carbon atom and a hydrogen atom. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride can be synthesized through several methods. One common method involves the oxidation of 1-propanol using a mixture of sulfuric acid and potassium dichromate. The reaction is carried out under reflux conditions, with the propionaldehyde vapor being immediately condensed into a suitable receiver to prevent over-oxidation to propionic acid .
Industrial Production Methods
Industrial production of propionaldehyde typically involves the hydroformylation of ethylene. . This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to 1-propanol in the presence of a catalyst like aluminium isopropoxide.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, aluminium isopropoxide, and various alkoxides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include propionic acid, 1-propanol, and various alcohol or imine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride has a wide range of applications in scientific research, including:
Biology: It is used in the study of biochemical pathways and as a reagent in various biological assays.
Mechanism of Action
The mechanism of action of propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various adducts, which can affect cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride include:
Acetaldehyde: A simpler aldehyde with a similar structure but different reactivity and applications.
Butyraldehyde: Another aldehyde with a longer carbon chain, leading to different chemical properties and uses.
Uniqueness
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable adducts with nucleophiles makes it particularly useful in various scientific and industrial applications .
Properties
CAS No. |
38770-24-0 |
---|---|
Molecular Formula |
C10H22Cl2N2O2 |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
3-[4-(3-oxopropylamino)butylamino]propanal;dihydrochloride |
InChI |
InChI=1S/C10H20N2O2.2ClH/c13-9-3-7-11-5-1-2-6-12-8-4-10-14;;/h9-12H,1-8H2;2*1H |
InChI Key |
CJZJLUJTJBXWFO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCC=O)CNCCC=O.Cl.Cl |
Origin of Product |
United States |
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